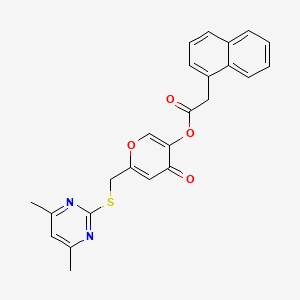

![molecular formula C18H16O7S B2974840 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one CAS No. 866347-87-7](/img/structure/B2974840.png)

3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

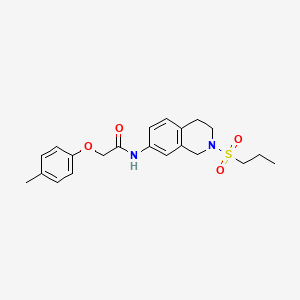

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one group, a methoxy group, and a dimethoxyphenyl sulfonyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its molecular weight and the groups present in its structure .Wissenschaftliche Forschungsanwendungen

Chemiluminescence Studies

Research by Watanabe et al. (2010) explored the synthesis of various substituted bicyclic dioxetanes, including sulfonyl-substituted dioxetanes. They discovered that these dioxetanes, when decomposed in specific conditions, emitted light, highlighting potential applications in chemiluminescence and photochemical studies. This research implies that compounds like 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one could be used in developing new chemiluminescent materials or as a tool in photochemical research (Watanabe et al., 2010).

Crown Ether Synthesis and Complexation

Gündüz et al. (2006) investigated the synthesis of novel chromenone crown ethers, including those with methoxyphenyl derivatives, like 3-methoxyphenyl-7,8-dihydroxy-2H-chromenone. Their research focused on the stability constants of these compounds with sodium and potassium ions, hinting at potential applications in selective ion complexation and extraction, which could be relevant for chemical sensing or separation processes (Gündüz et al., 2006).

Molecular Characterization and COX-2 Inhibition

Rullah et al. (2015) conducted a study on a similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, for its potential as a selective COX-2 inhibitor. Their findings suggest that compounds structurally related to 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one could have applications in medicinal chemistry, particularly in the development of anti-inflammatory drugs (Rullah et al., 2015).

Antibacterial and Analgesic Activities

The study by Behrami and Dobroshi (2019) highlighted the synthesis of 4-hydroxy-chromen-2-one derivatives and their antibacterial activity. While not directly studying 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one, the research provides insight into the potential of chromen-2-one derivatives in antibacterial applications, suggesting that similar compounds could be explored for their efficacy against bacterial strains (Behrami & Dobroshi, 2019).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature and in the presence of protons .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is blood-brain barrier permeant . It is also an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19 .

Action Environment

It is known that the compound’s protective group becomes cleaved off during monolayer formation, especially at elevated temperature and in the presence of protons .

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfonyl-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-5-4-11-8-17(18(19)25-15(11)9-12)26(20,21)13-6-7-14(23-2)16(10-13)24-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDPGYSWDHQSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)

![N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2974761.png)

![5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2974762.png)

![4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2974770.png)

![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)

![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)